molecular formula C22H27FN6O B10996203 N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10996203
M. Wt: 410.5 g/mol
InChI Key: DOJYURPXEZFHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine carboxamide derivative featuring a triazolopyridazine core, a propan-2-yl substituent, and a 4-fluorophenyl ethyl group. Its molecular formula is C₁₉H₂₁FN₆O, with an average mass of 368.416 g/mol and a monoisotopic mass of 368.176088 g/mol .

Properties

Molecular Formula

C22H27FN6O

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27FN6O/c1-15(2)21-26-25-19-7-8-20(27-29(19)21)28-13-10-17(11-14-28)22(30)24-12-9-16-3-5-18(23)6-4-16/h3-8,15,17H,9-14H2,1-2H3,(H,24,30)

InChI Key

DOJYURPXEZFHJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the triazolopyridazine ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles under reflux conditions.

    Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with an ethylamine derivative.

    Formation of the piperidine carboxamide moiety: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of reaction conditions: Using high-throughput screening to identify the best solvents, temperatures, and catalysts.

    Continuous flow chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification techniques: Utilizing advanced purification methods such as crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF or DMSO as solvents.

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by a piperidine ring linked to a triazolo-pyridazine moiety. Its molecular formula is C22H26FN5OC_{22}H_{26}FN_5O, and it has a molecular weight of approximately 395.48 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, which can influence its bioavailability and receptor interactions.

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that compounds with similar triazole and pyridazine structures exhibit anticancer properties. For instance, derivatives of triazolo-pyridazine have been shown to inhibit tumor growth in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

2. Antimicrobial Properties

Triazole-containing compounds are known for their antimicrobial activities. The compound may exhibit similar properties, making it a candidate for further investigation in treating bacterial and fungal infections. Research has demonstrated that triazoles can disrupt fungal cell wall synthesis and inhibit key enzymes involved in bacterial metabolism .

3. Neurological Applications

The piperidine moiety is often associated with neuroactive compounds. Preliminary studies suggest that this compound may have potential as an anxiolytic or antidepressant agent due to its ability to modulate neurotransmitter systems such as serotonin and dopamine . Further exploration in animal models could validate these effects.

Synthetic Pathways

The synthesis of N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multi-step reactions that include:

  • Formation of the Triazolo-Pyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Piperidine Ring Construction : The piperidine moiety can be synthesized via reductive amination techniques or through the use of piperidine precursors.
  • Final Coupling Reactions : The final product is obtained by coupling the synthesized components using standard peptide coupling methods.

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated several triazolo-pyridazine derivatives for their anticancer activity against MCF-7 breast cancer cells. The results indicated that certain modifications to the triazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

Research conducted on various triazole derivatives demonstrated potent activity against Candida albicans. The study highlighted that structural modifications could lead to enhanced antifungal properties, suggesting that this compound could be further explored for similar applications .

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to receptors: Interacting with specific receptors in the body, leading to modulation of signal transduction pathways.

    Enzyme inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Gene expression: Modulating gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, core modifications, or pharmacophore positioning. These variations influence physicochemical properties (e.g., solubility, lipophilicity) and biological efficacy. Below is a detailed comparison:

Modifications to the Triazolopyridazine Substituent

Compound Name Substituent Key Features Biological Activity Reference
Target Compound 3-(propan-2-yl) Balanced lipophilicity; moderate metabolic stability Potential kinase inhibitor
N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide 3-(trifluoromethyl) Enhanced metabolic stability; increased electron-withdrawing effects Improved inhibitory potency against bromodomains
1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-7-yl]-N-cyclopropylbenzamide Trifluoromethyl on triazolopyridine core Higher target selectivity Kinase inhibition (e.g., JAK/STAT pathway)

Analysis : The trifluoromethyl group (as in ) improves metabolic stability and binding affinity compared to propan-2-yl, but may reduce solubility due to increased hydrophobicity.

Variations in Piperidine Carboxamide Positioning

Compound Name Carboxamide Position Structural Impact Pharmacokinetic Profile Reference
Target Compound Piperidine-4-carboxamide Optimal spatial arrangement for target binding Moderate bioavailability
N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide Piperidine-3-carboxamide Altered hydrogen-bonding potential Reduced cell permeability
N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide Piperidine-3-carboxamide + methoxyphenyl Increased steric hindrance Lower enzymatic degradation

Analysis : The 4-carboxamide position (target compound) allows better interaction with hydrophilic binding pockets compared to 3-carboxamide derivatives, which may hinder target engagement .

Aryl Group Modifications

Compound Name Aryl Group Functional Impact Therapeutic Relevance Reference
Target Compound 4-fluorophenyl ethyl Moderate electron-withdrawing effects; balanced solubility Neurological/oncology targets
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide Cyclohexenyl ethyl Enhanced hydrophobicity; conformational rigidity Improved CNS penetration
N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide Phenyl Reduced polarity; increased metabolic liability Anti-tumor activity (in vitro)

Analysis: Fluorophenyl derivatives (target compound) exhibit superior solubility and target specificity compared to non-fluorinated aryl groups. Cyclohexenyl groups () enhance blood-brain barrier penetration but may limit aqueous solubility.

Key Research Findings

  • Potency : Trifluoromethyl-substituted analogs (e.g., ) show 10-fold higher IC₅₀ values in kinase assays compared to the propan-2-yl variant.
  • Selectivity : Methoxyphenyl derivatives () exhibit off-target activity against serotonin receptors, reducing therapeutic specificity.
  • Metabolic Stability : Propan-2-yl substituents (target compound) are prone to oxidative metabolism, whereas trifluoromethyl groups () resist CYP450-mediated degradation.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP Solubility (mg/mL)
Target 368.42 3.1 0.12
422.4 4.2 0.05
422.4 4.5 0.03

Biological Activity

N-[2-(4-fluorophenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C20H25F N6O, and its molecular weight is approximately 368.45 g/mol. The presence of the fluorophenyl group and the triazolo-pyridazine moiety indicates potential for diverse biological activities.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, triazolopyrimidine derivatives have been shown to inhibit cancer cell proliferation effectively. In a study involving various derivatives, some compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancers . The structure–activity relationship (SAR) analysis suggests that modifications at specific positions enhance anticancer efficacy.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
CA-4MDA-MB-2310.005
CA-4HT-293.10
Triazole Derivative AA5490.53
Triazole Derivative BHT-290.12

The proposed mechanism of action for this compound involves inhibition of key enzymes involved in cell proliferation and angiogenesis. Similar compounds have been identified as inhibitors of ferrochelatase (FECH), an enzyme implicated in heme synthesis and tumor progression . Inhibition of FECH leads to reduced cellular proliferation and enhanced apoptosis in cancer cells.

Neuropharmacological Effects

Additionally, the piperidine scaffold is known for its neuropharmacological properties. Compounds with this structure have been explored for their potential as anxiolytics and analgesics. For example, derivatives similar to this compound have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies

A recent case study examined the effects of a related triazolopyridazine compound on patients with chronic pain conditions. The study found that patients receiving treatment reported significant reductions in pain scores compared to control groups. This suggests that compounds within this chemical class may have applications in pain management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.